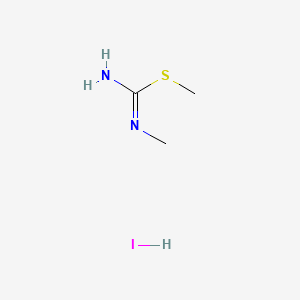

1,2-Dimethyl-2-thiopseudourea hydriodide

Description

Properties

IUPAC Name |

methyl N'-methylcarbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.HI/c1-5-3(4)6-2;/h1-2H3,(H2,4,5);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUMWDDMSHXGGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)SC.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483043 |

Source

|

| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41306-45-0 |

Source

|

| Record name | Carbamimidothioic acid, N-methyl-, methyl ester, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41306-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dimethyl-2-thiopseudourea Hydriodide: Properties, Synthesis, and Applications

Introduction: The Versatile Role of Thiopseudourea Derivatives in Modern Chemistry

In the landscape of synthetic and medicinal chemistry, thiourea and its derivatives are recognized as privileged structures.[1] These organosulfur compounds are not merely structural curiosities but serve as versatile building blocks and pharmacophores, integral to the development of a wide array of bioactive molecules and pharmaceuticals.[1][2] Among these, 1,2-Dimethyl-2-thiopseudourea hydriodide, an S-alkylated isothiouronium salt, has emerged as a particularly valuable reagent. Its primary utility lies in its capacity to act as an efficient electrophilic aminomethylating agent for the synthesis of substituted guanidines—a functional group of paramount importance in drug design due to its ability to form stable hydrogen bonds with biological targets.[3]

This technical guide offers a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, provide a detailed, field-proven synthesis protocol, explore its reactivity and mechanistic pathways, and discuss its applications as a key intermediate in organic synthesis.

PART 1: Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature.[4][5] Its salt form enhances its stability and handling properties compared to the free base. The key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 41306-45-0 | [4] |

| Molecular Formula | C₃H₈N₂S·HI (or C₃H₉IN₂S) | [6] |

| Molecular Weight | 232.09 g/mol | [6] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 134-136 °C (lit.) | [4][7][6] |

| Solubility | Soluble in methanol (25 mg/mL) | [7][6] |

| SMILES String | I.CNC(=N)SC | [7] |

| InChI Key | UDUMWDDMSHXGGQ-UHFFFAOYSA-N | [7] |

PART 2: Synthesis and Characterization

The synthesis of this compound is a straightforward and efficient S-alkylation reaction. The causality behind this experimental choice is the high nucleophilicity of the sulfur atom in the thiourea starting material and the excellent electrophilicity of methyl iodide, which serves as the methyl source.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established methylation of N-methylthiourea.[4]

Materials:

-

N-methylthiourea (100 mmol)

-

Methyl iodide (MeI) (120 mmol)

-

Anhydrous Ethanol (EtOH) (100 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Suspend N-methylthiourea (100 mmol) in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add methyl iodide (120 mmol) to the suspension. An exothermic reaction will be observed as the thiourea dissolves, indicating the progression of the S-alkylation.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a silica gel plate.

-

Upon completion of the reaction, remove the volatile components (ethanol and excess methyl iodide) by vacuum evaporation using a rotary evaporator.

-

Dry the resulting residue under vacuum at 40°C for 12 hours to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy:

-

S-CH₃: A singlet is expected around δ 2.3-2.8 ppm. The sulfur atom is less electronegative than nitrogen, leading to a more upfield chemical shift compared to N-methyl groups.

-

N-CH₃: A singlet or doublet (if coupled to N-H) is anticipated around δ 2.8-3.2 ppm.

-

N-H: Broad signals are expected in the region of δ 7.0-9.5 ppm, with their chemical shift being highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

S-CH₃: A signal is expected in the range of δ 12-18 ppm.

-

N-CH₃: A signal is expected around δ 30-40 ppm.

-

C=N (Guanidinic Carbon): The characteristic imine carbon should appear significantly downfield, typically in the range of δ 160-170 ppm.[5]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹ are characteristic of the N-H bonds.

-

C=N Stretching: A strong absorption band is expected in the 1635-1675 cm⁻¹ region, which is characteristic of the C=N bond in isothiouronium salts.[7]

-

N-H Bending: A band in the 1550-1650 cm⁻¹ region is also expected.

-

PART 3: Reactivity and Application in Synthesis

The primary and most significant application of this compound is its use as a guanidinylation reagent .[10] This reactivity stems from the electronic structure of the isothiouronium cation. The carbon atom of the C=N bond is highly electrophilic, and the S-methyl group is an excellent leaving group (as methanethiol, CH₃SH), facilitating a nucleophilic substitution reaction with primary and secondary amines.

Mechanism of Guanidinylation

The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electrophilic carbon of the isothiouronium salt, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the stable and volatile methanethiol to yield the substituted guanidinium salt.[3]

Guanidinylation Reaction Workflow

Caption: Mechanism of amine guanidinylation using an S-methylisothiourea reagent.

This method is highly valued in drug development for constructing the guanidine moiety found in many biologically active compounds, including analogs of natural products and novel therapeutic agents.

While sometimes categorized under reagents for proteomics research, this is likely due to its thiourea lineage.[11] In practice, thiourea itself can interfere with common proteomics workflows, such as protein alkylation with iodoacetamide, by scavenging the reagent.[12] Therefore, the specific use of this compound in proteomics is not well-documented and its primary, validated application remains in synthetic organic chemistry.

PART 4: Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as an irritant.

-

Hazard Classifications: Eye Irritant Category 2, Skin Irritant Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system).[7]

-

Signal Word: Warning.[7]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Handling and Storage:

-

Store in a tightly closed container in a dry, well-ventilated area.[5]

-

Keep away from strong oxidizing agents.

-

Handle in a chemical fume hood to avoid inhalation of the powder.

Conclusion

This compound is a highly effective and accessible reagent for the synthesis of mono- and di-substituted guanidines. Its well-defined chemical properties, straightforward synthesis, and predictable reactivity make it an invaluable tool for medicinal chemists and drug development professionals. By providing a reliable method for introducing the guanidine functional group, this compound facilitates the exploration of new chemical space and the development of novel therapeutic agents. Understanding its properties, synthesis, and safe handling is crucial for leveraging its full potential in the research laboratory.

References

-

ChemBK. (n.d.). 1,2-DIMETHYL-2-THIOPSEUDOUREA. Retrieved from [Link][4]

-

PubChem. (n.d.). S-methyl isothiourea hemisulfate. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylguanidine. Retrieved from [Link]

-

Regan, B. M., Galysh, F. T., & Morris, R. N. (1967). The 2-thiopseudourea moiety, a new local anesthesiophore. Journal of Medicinal Chemistry, 10(4), 649-652. Retrieved from [Link]

-

Romo-Mancillas, A., et al. (2015). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 20(7), 12793-12809. Retrieved from [Link]

-

D'hooghe, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(8), 1269-1289. Retrieved from [Link]

-

Bernal, J., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1436-1445. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. Retrieved from [Link]

-

Görg, A., et al. (2002). Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. Proteomics, 2(10), 1227-1234. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothiouronium. Retrieved from [Link]

-

Khan, K. M., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 1-10. Retrieved from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. S-methyl isothiourea hemisulfate | C4H14N4O4S3 | CID 6604939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Guanidine synthesis by guanylation [organic-chemistry.org]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dimethyl-2-thiopseudourea Hydriodide (CAS 41306-45-0)

Introduction

1,2-Dimethyl-2-thiopseudourea hydriodide, also known as N,S-Dimethylisothiouronium hydriodide, is a thiourea derivative with significant utility in synthetic organic chemistry.[1] As a stable, crystalline solid, it serves as a potent and reliable electrophilic reagent for the introduction of a dimethylguanidinyl moiety onto nucleophilic substrates. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of guanidines, a structural motif of considerable importance in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in a research setting. These properties dictate its handling, storage, and reactivity.

| Property | Value | Reference |

| CAS Number | 41306-45-0 | |

| Molecular Formula | C₃H₉IN₂S | [2] |

| Molecular Weight | 232.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 134-136 °C (lit.) | [2] |

| Solubility | Soluble in methanol (25 mg/mL, clear, colorless) | |

| Storage | Room temperature, protected from light and moisture | [3][4] |

| Sensitivity | Light and moisture sensitive | [3][4] |

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding procedure, typically achieved through the S-methylation of N-methylthiourea using methyl iodide.[2] This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the thiourea acts as the nucleophile.

Experimental Protocol: Synthesis from N-Methylthiourea

This protocol is based on established literature procedures.[2]

Materials:

-

N-methylthiourea (100 mmol)

-

Methyl iodide (120 mmol)

-

Anhydrous ethanol (100 mL)

Procedure:

-

Suspend N-methylthiourea in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add methyl iodide to the suspension. An exothermic reaction should be observed as the thiourea dissolves, indicating the progress of the reaction.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete, remove the volatile components (ethanol and excess methyl iodide) by vacuum evaporation.

-

Dry the resulting residue under vacuum at 40°C for 12 hours to obtain this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent potential side reactions involving water, which could hydrolyze the product or interfere with the reaction.

-

Excess Methyl Iodide: A slight excess of methyl iodide ensures the complete conversion of the N-methylthiourea starting material.

-

Exothermic Reaction: The observation of an exothermic reaction is a key indicator that the S-methylation is proceeding as expected.

-

TLC Monitoring: TLC is an essential tool for tracking the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

Spectroscopic Characterization (Expected)

While publicly available, experimentally determined spectra for this compound are not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet, integrating to three protons, would correspond to the S-methyl group, likely appearing in the range of δ 2.5-3.0 ppm. The other singlet, integrating to three protons, would be for the N-methyl group, likely appearing slightly downfield in the range of δ 2.8-3.3 ppm. The N-H protons may appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum is expected to exhibit three distinct signals. A signal for the S-methyl carbon would likely appear in the range of δ 15-20 ppm. The N-methyl carbon would likely be found in the range of δ 30-35 ppm. The quaternary carbon of the C=N bond is expected to be the most downfield signal, appearing in the range of δ 160-170 ppm.

-

FT-IR: The infrared spectrum would be characterized by several key absorptions. A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations. C-H stretching vibrations from the methyl groups would be observed around 2900-3000 cm⁻¹. A strong absorption in the region of 1600-1650 cm⁻¹ would be indicative of the C=N stretching vibration.

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak for the free base (C₃H₈N₂S) would be observed at m/z 104.1. Fragmentation patterns would likely involve the loss of the methyl groups and cleavage of the C-S and C-N bonds.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its function as a guanidinylating agent . The isothiouronium moiety is an excellent electrophile, readily reacting with primary and secondary amines to form substituted guanidines.

Guanidinylation of Amines

The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the isothiouronium salt, followed by the elimination of methanethiol as a leaving group. This transformation is a cornerstone in the synthesis of a wide array of guanidine-containing compounds.

Experimental Protocol: Guanidinylation of a Primary Amine

Materials:

-

Primary amine (10 mmol)

-

This compound (11 mmol)

-

Triethylamine (12 mmol)

-

Dimethylformamide (DMF) (20 mL)

Procedure:

-

Dissolve the primary amine in DMF in a round-bottom flask.

-

Add triethylamine to the solution to act as a base.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Trustworthiness of the Protocol: This protocol incorporates a base (triethylamine) to neutralize the hydriodide salt, which is essential for the reaction to proceed efficiently. The workup procedure is a standard and reliable method for isolating and purifying organic compounds.

Applications in Drug Discovery and Proteomics

The guanidinium group is a key pharmacophore in numerous biologically active molecules due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[5]

Medicinal Chemistry and Drug Design

This compound serves as a valuable building block in the synthesis of novel therapeutic agents. The introduction of a guanidinium group can enhance the binding affinity of a drug candidate to its target protein or enzyme. Furthermore, the methyl groups can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical aspects of drug design.[6]

Proteomics and Peptide Modification

In the field of proteomics, this reagent can be employed for the chemical modification of proteins and peptides, particularly for the guanidinylation of lysine residues.[7] This modification can be used to:

-

Mimic Arginine: The conversion of a lysine residue to a homoarginine residue (which contains a guanidinium group) can be used to probe the functional importance of arginine residues in protein-protein interactions or enzyme catalysis.

-

Enhance Trypsin Digestion: Guanidinylation of lysine residues can improve the efficiency of tryptic digestion in bottom-up proteomics workflows, as trypsin cleaves at the C-terminus of arginine and lysine.[7]

-

Study Post-Translational Modifications: The specific modification of lysine residues allows for the investigation of the role of post-translational modifications at these sites.[8][9]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a versatile and efficient reagent for the synthesis of substituted guanidines. Its straightforward preparation, well-defined reactivity, and the biological significance of the guanidinium group make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and proteomics. A comprehensive understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its successful application in the laboratory.

References

-

This compound. LabSolu.

-

This compound 98%. Sigma-Aldrich.

-

This compound. Santa Cruz Biotechnology.

-

1,2-DIMETHYL-2-THIOPSEUDOUREA. ChemBK.

-

Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. PMC.

-

Thiourea. NIST WebBook.

-

Reaction of amino acids with guanidinating agents. (1970). SciSpace.

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

-

[Application of methyl in drug design]. PubMed.

-

N,S-Dimethylisothiouronium hydriodide, 98% 5 g. Thermo Scientific Alfa Aesar.

-

Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. PMC.

-

Reaction of thiourea dioxides with amines. ResearchGate.

-

Thiourea IR Spectrum. NIST WebBook.

-

Non invasive delivery system for glucagon like peptide-1 (GLP-1): site specific guanidinylation and biotinylation of lysine residues in GLP-1 for treatment of type II diabetes. MedCrave online.

-

Synopsis of some recent tactical application of bioisosteres in drug design. SciSpace.

-

Mannich-type reaction of tetrahydropyridine-2-thiolates with primary amines and α-substituted propanals. Sciforum.

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. arkat-usa.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

-

Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.

-

Design and synthesis of bioactive compounds. ResearchGate.

-

Identification of Posttranslational Modification by Mass Spectrometry. Springer.

-

Thiourea FTIR Spectrum. SpectraBase.

-

Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.

-

Model Studies on the Modification of Proteins by Lipoxidation-Derived 2-hydroxyaldehydes. PubMed.

-

Reaction of Amines with Nitrous Acid. Chemistry LibreTexts.

-

Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. PMC.

-

The Reaction of Amines with Nitrous Acid. Chemistry Steps.

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI.

-

Palladium-Mediated Arylation of Lysine in Unprotected Peptides. MIT Open Access Articles.

-

Global Post-Translational Modification Discovery. ResearchGate.

-

Acyl Iodides in Organic Synthesis. Reaction of Acyl Iodides with N,N Dimethyl Carboxylic Acid Amides. ResearchGate.

-

Drug design and drug discovery. International Journal of Innovative Science and Research Technology.

-

Integrative multi-layer workflow for quantitative analysis of post-translational modifications. bioRxiv.

-

Preparation of N-iodocompounds. Google Patents.

-

PTM-Shepherd: Analysis and Summarization of Post-Translational and Chemical Modifications From Open Search Results. NIH.

Sources

- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 2. chembk.com [chembk.com]

- 3. labsolu.ca [labsolu.ca]

- 4. N,S-Dimethylisothiouronium hydriodide, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non invasive delivery system for glucagon like peptide-1 (GLP-1): site specific guanidinylation and biotinylation of lysine residues in GLP-1 for treatment of type II diabetes - MedCrave online [medcraveonline.com]

- 8. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Posttranslational Modification by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Synthesis of 1,2-Dimethyl-2-thiopseudourea Hydriodide from N-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-Dimethyl-2-thiopseudourea hydriodide, a valuable intermediate in pharmaceutical and organic synthesis. The core of this guide focuses on the S-methylation of N-methylthiourea using methyl iodide. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical process parameters, safety considerations, and analytical characterization of the final product. This document is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently execute this synthesis.

Introduction: The Significance of S-Methylated Thioureas

S-methylated thiourea derivatives, such as this compound, are versatile building blocks in organic chemistry. Their utility stems from the reactive isothiourea moiety, which serves as a precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. In the realm of drug development, these scaffolds are integral to the synthesis of various therapeutic agents. The S-methylation of thioureas is a fundamental transformation that enhances their reactivity and broadens their synthetic applicability.

This guide focuses on the direct S-methylation of N-methylthiourea with methyl iodide, a robust and widely adopted method for preparing the corresponding hydriodide salt.

Reaction Mechanism and Rationale

The synthesis of this compound from N-methylthiourea and methyl iodide proceeds via a classical SN2 nucleophilic substitution reaction.[1] The sulfur atom of the thiourea group, being a soft nucleophile, readily attacks the electrophilic methyl group of methyl iodide.

Diagram of the Reaction Mechanism:

Caption: SN2 reaction between N-methylthiourea and methyl iodide.

The choice of methyl iodide as the methylating agent is strategic. Iodide is an excellent leaving group, facilitating the forward reaction. The reaction is typically conducted in a polar aprotic solvent, such as anhydrous ethanol or methanol, which can solvate the resulting salt product.[2] The reaction is often exothermic, indicating a thermodynamically favorable process.[3]

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity, reproducibility, and safety.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| N-Methylthiourea | 598-52-7 | 90.15 | ≥98% | Sigma-Aldrich |

| Methyl Iodide | 74-88-4 | 141.94 | ≥99% | Fisher Scientific |

| Anhydrous Ethanol | 64-17-5 | 46.07 | ≥99.5% | VWR |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Diagram of the Experimental Workflow:

Caption: Step-by-step workflow for the synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend N-methylthiourea (100 mmol, 9.015 g) in 100 mL of anhydrous ethanol.[3]

-

Addition of Methyl Iodide: To the stirred suspension, add methyl iodide (120 mmol, 17.0 g, 7.46 mL) dropwise at room temperature.[3] An exothermic reaction will be observed, and the N-methylthiourea will dissolve, indicating the reaction is proceeding.[3]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 12 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Product Isolation: Once the reaction is complete, remove the volatile components (ethanol and any unreacted methyl iodide) from the mixture using a rotary evaporator.[3]

-

Purification: The resulting residue is the crude this compound. For higher purity, the product can be recrystallized from a suitable solvent such as a mixture of methanol and diethyl ether.

-

Drying: The purified crystals are then collected by vacuum filtration and dried under vacuum at 40°C for 12 hours to yield the final product.[3]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₃H₉IN₂S |

| Molecular Weight | 232.09 g/mol [4] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 134-136 °C (lit.)[3][5] |

| Solubility | Soluble in methanol (25 mg/mL)[5] |

Further characterization can be performed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

Safety and Handling

Both N-methylthiourea and methyl iodide are hazardous chemicals and must be handled with appropriate safety precautions.

-

N-Methylthiourea: Fatal if swallowed.[6][7] It is crucial to wash hands thoroughly after handling and to avoid eating, drinking, or smoking when using this product.[6][7]

-

Methyl Iodide: A potent alkylating agent and is toxic. Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

Conclusion

The synthesis of this compound from N-methylthiourea via S-methylation with methyl iodide is a straightforward and efficient process. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can reliably produce this important synthetic intermediate. The self-validating nature of the protocol, coupled with rigorous analytical characterization, ensures the integrity and quality of the final product, making it suitable for a wide range of applications in research and drug development.

References

-

ChemBK. (n.d.). 1,2-DIMETHYL-2-THIOPSEUDOUREA. Retrieved from [Link]

-

Chem Service. (2016, June 9). SAFETY DATA SHEET: N-Methylthiourea. Retrieved from [Link]

-

Finornic Chemicals. (n.d.). 1,2-Dimethyl-2-thiopseudourea hydroiodide. Retrieved from [Link]

- Google Patents. (n.d.). CN102633701A - Synthesis method of S-methyl isothiourea salt.

- Google Patents. (n.d.). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12263909, this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved from [Link]

-

U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Remediation of Methyl Iodide in Aqueous Solution and Soils Amended with Thiourea. Retrieved from [Link]

Sources

Introduction: The Critical Role of Physicochemical Characterization

An In-Depth Technical Guide to the Solubility and Stability of 1,2-Dimethyl-2-thiopseudourea Hydriodide

Abstract: This guide provides a comprehensive technical framework for researchers, medicinal chemists, and drug development professionals on characterizing the aqueous solubility and chemical stability of this compound. Given the limited publicly available data on this specific molecule, this document serves as a first-principles guide, outlining robust methodologies for determining these critical physicochemical properties. The protocols described herein are grounded in established pharmaceutical industry standards, enabling researchers to generate reliable and reproducible data essential for advancing discovery and development programs.

This compound is a member of the thiopseudourea class of compounds, which are of interest in various chemical and biological applications. Like its parent structure, thiourea, it possesses a unique arrangement of nitrogen and sulfur atoms that confer specific chemical reactivity and potential biological activity. Before any compound can be advanced in a research or drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are foundational pillars that dictate a compound's formulation potential, bioavailability, shelf-life, and overall viability as a candidate molecule.

This guide addresses the practical challenge of working with a novel or sparsely characterized reagent. Instead of presenting pre-existing data, we provide the experimental and intellectual framework for you, the researcher, to generate this critical information in your own laboratory. We will explore the "why" behind experimental choices, ensuring a deep understanding of the principles, and provide detailed, step-by-step protocols that are self-validating.

Aqueous Solubility Determination: Beyond a Single Number

Aqueous solubility is a key determinant of a compound's behavior in biological systems. For ionizable compounds like this compound, solubility is highly dependent on pH. Therefore, it is crucial to assess solubility under various buffer conditions relevant to physiological and formulation environments. We will distinguish between two essential types of solubility: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution when it is rapidly prepared, typically from a high-concentration DMSO stock. It is a high-throughput measurement that reflects the solubility of the amorphous or least stable solid form and is often relevant for initial screening assays.

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with its most stable, crystalline solid form. It is a lower-throughput but more definitive measurement, critical for formulation and preclinical development.

Experimental Workflow for Solubility Assessment

The following diagram outlines a robust workflow for determining both kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Detailed Protocol: Thermodynamic Solubility Assay

This protocol is designed to provide a definitive measure of equilibrium solubility.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

Carbonate-bicarbonate buffer, pH 9.0

-

HPLC-grade water and acetonitrile

-

Calibrated analytical balance and pH meter

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator

-

0.22 µm syringe filters (ensure compatibility, e.g., PVDF)

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation: Add an excess amount of solid this compound to 1.0 mL of each buffer in separate glass vials. "Excess" means enough solid is visible at the bottom of the vial after the equilibration period (e.g., 2-5 mg).

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a consistent temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Sampling & Filtration: Carefully withdraw a sample from the vial, avoiding the solid material. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality Note: This step is critical to remove undissolved particulates that would artificially inflate the measured concentration.

-

Dilution: Prepare a dilution series of the filtrate in a suitable mobile phase mimic (e.g., 50:50 acetonitrile:water) to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. A standard calibration curve must be run concurrently to accurately determine the concentration.

-

Data Reporting: Report the solubility in µg/mL and µM for each buffer condition.

Anticipated Results and Data Presentation

The solubility of thiopseudoureas, which are basic compounds, is expected to be higher at lower pH due to the protonation of the nitrogen atoms, forming a more soluble salt. The results should be summarized in a clear table.

| Buffer System | pH | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

| Citrate Buffer | 5.0 | Experimental Value | Calculated Value |

| PBS | 7.4 | Experimental Value | Calculated Value |

| Carbonate Buffer | 9.0 | Experimental Value | Calculated Value |

Chemical Stability Assessment: A Forced Degradation Approach

Understanding a compound's intrinsic stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could have toxicological implications. Forced degradation (or stress testing) is an essential study guided by the International Council for Harmonisation (ICH) guideline Q1A. It involves subjecting the compound to harsh conditions to accelerate its degradation.

Principles of Forced Degradation

The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%. This allows for the reliable detection and characterization of degradation products. A stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection, is required. This method must be able to separate the parent compound from all significant degradants.

Potential Degradation Pathways

For this compound, several degradation pathways can be hypothesized based on its chemical structure. Understanding these helps in selecting the appropriate stress conditions and analytical methods.

Caption: Hypothesized Degradation Pathways for 1,2-Dimethyl-2-thiopseudourea.

Protocol: Forced Degradation Study

Materials:

-

1 mg/mL solution of this compound in acetonitrile:water (50:50)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Calibrated oven and photostability chamber

-

Stability-indicating HPLC-UV or LC-MS method

Procedure:

-

Sample Preparation: For each condition, mix 1 mL of the compound stock solution with 1 mL of the stressor solution (or diluent for control).

-

Stress Conditions:

-

Acidic: Mix with 0.1 M HCl. Store at 60 °C for 24 hours.

-

Basic: Mix with 0.1 M NaOH. Store at 60 °C for 24 hours.

-

Oxidative: Mix with 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal: Use the control sample (mixed with diluent). Store at 60 °C for 48 hours.

-

Photolytic: Expose the control sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).

-

Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by the stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the peak area of any degradation products.

-

Perform a mass balance calculation to ensure all major degradants are accounted for.

-

Data Presentation and Interpretation

Results should be tabulated to clearly show the compound's stability under each stress condition.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |

| Control (RT) | 24 | Experimental Value | ND | ND |

| 0.1 M HCl, 60°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| 0.1 M NaOH, 60°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value | Experimental Value |

| Thermal, 60°C | 48 | Experimental Value | Experimental Value | Experimental Value |

| Photolytic | - | Experimental Value | Experimental Value | Experimental Value |

| ND: Not Detected |

Interpretation: Significant degradation under oxidative conditions would suggest the sulfur atom is a primary liability. Instability in acid or base points to hydrolysis of the pseudourea moiety. This information is critical for guiding formulation development and defining appropriate storage and handling procedures. For example, if the compound is sensitive to oxidation, formulations may require the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen).

Conclusion and Best Practices

Characterizing the solubility and stability of a compound like this compound is a foundational activity in chemical and pharmaceutical development. By employing the systematic, hypothesis-driven experimental plans outlined in this guide, researchers can generate the high-quality data needed to make informed decisions.

Key Recommendations:

-

Storage: Based on the likely lability of the thiopseudourea group, the compound should be stored as a solid in a cool, dark, and dry place. An inert atmosphere is recommended for long-term storage.

-

Solution Handling: Prepare aqueous solutions fresh and use them promptly. If the compound shows pH-dependent instability, buffer solutions accordingly for the duration of the experiment. Avoid high pH conditions if base-lability is confirmed.

-

Formulation: The pH-solubility profile will directly inform the selection of formulation vehicles and pH-modifying excipients to ensure the compound remains in solution for its intended application.

This guide provides the tools to move beyond uncertainty. By applying these principles and protocols, you can confidently characterize this compound and unlock its full potential in your research endeavors.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

1,2-Dimethyl-2-thiopseudourea hydriodide molecular weight and formula

An In-Depth Technical Guide to 1,2-Dimethyl-2-thiopseudourea Hydriodide: A Key Reagent for Guanidinylation

Introduction

This compound, also known as N,S-Dimethylisothiouronium hydriodide, is a specialized chemical reagent primarily utilized in organic synthesis. While its application portfolio is specific, it serves a critical function as a guanidinylating agent . This guide provides an in-depth exploration of its chemical properties, synthesis, and core applications, with a focus on its role as a building block in the development of bioactive compounds and its relevance in biochemical research. This document is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development who require a technical understanding of this reagent's function and application.

The core utility of this compound lies in its ability to efficiently transfer a dimethylated guanidinyl moiety to primary amines. The guanidinium group is a key structural feature in numerous biologically active natural products and pharmaceuticals, valued for its strong basicity and ability to form stable hydrogen bonds and salt bridges with biological targets.

Physicochemical Properties

A comprehensive understanding of the reagent's physical and chemical characteristics is paramount for its successful application and safe handling. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈N₂S·HI (or C₃H₉IN₂S) | [1][2][3] |

| Molecular Weight | 232.09 g/mol | [1][4][5] |

| CAS Number | 41306-45-0 | [1][2] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | 134-136 °C | [2][6] |

| Solubility | Soluble in methanol (25 mg/mL) | [2] |

| Sensitivity | Light and moisture sensitive (hygroscopic) | [2] |

The Chemistry of Guanidinylation

The primary function of 1,2-Dimethyl-2-thiopseudourea is to serve as an electrophile in a reaction with a nucleophilic primary amine. The S-methyl group makes the central carbon of the isothiourea moiety highly susceptible to nucleophilic attack. The reaction proceeds via the displacement of methyl mercaptan (CH₃SH), a volatile gas, which drives the reaction to completion.

The overall transformation is the conversion of a primary amine (R-NH₂) into a dimethylated guanidine (R-NH-C(=NCH₃)NHCH₃). This reaction is a cornerstone for introducing the guanidine functional group into complex molecules.

Caption: General scheme of amine guanidinylation.

Core Applications in Research and Development

Pharmaceutical Intermediate in Drug Discovery

This compound is classified as a pharmaceutical intermediate, primarily because the guanidine moiety it provides is a key pharmacophore in various therapeutic areas.[7] A notable application is in the synthesis of creatine analogs, which have been explored for their therapeutic potential.

Case Study: Synthesis of Creatine Analogs

Creatine and its phosphorylated form are vital for energy homeostasis in cells with high energy demands, such as muscle and brain tissue. Synthetic analogs of creatine have been developed to probe the creatine kinase system and as potential therapeutic agents. For instance, analogs like cyclocreatine and homocyclocreatine have shown potential as anticancer agents by interfering with tumor cell energy metabolism.[8]

The synthesis of such analogs often involves a guanidinylation step where a reagent like this compound or a similar S-methylisothiourea derivative is reacted with an appropriate amino acid precursor.

Caption: Workflow for synthesizing bioactive creatine analogs.

Reagent in Proteomics and Peptide Chemistry

While direct use in mainstream proteomics workflows like stable-isotope dimethyl labeling is not its primary role, the compound's function as a guanidinylating agent makes it relevant to peptide chemistry.[4][5] The ε-amino group of lysine residues in peptides and proteins can be chemically modified. Guanidinylation converts a primary amine (like that in lysine) into a guanidinium group, effectively transforming a lysine residue into a homoarginine residue. This modification can be used to:

-

Probe structure-function relationships by altering charge and hydrogen-bonding capabilities at specific sites.

-

Introduce a more basic group, which can alter the isoelectric point and conformational stability of a peptide.

This targeted chemical modification is a valuable tool for biochemists and protein engineers studying the functional role of specific amino acid residues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the well-established S-methylation of a thiourea derivative.

Materials:

-

N-methylthiourea

-

Methyl iodide (MeI)

-

Anhydrous ethanol (EtOH)

Procedure:

-

Suspend N-methylthiourea (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Carefully add methyl iodide (1.2 eq) to the suspension. An exothermic reaction should be observed as the thiourea dissolves, indicating the reaction has initiated.[1]

-

Stir the reaction mixture at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC), which typically takes around 12 hours.[1]

-

Once the reaction is complete, remove the volatile components (ethanol and excess methyl iodide) by vacuum evaporation.

-

Dry the resulting solid residue under vacuum at 40°C for 12 hours to yield the final product, this compound.[1]

Expert Insight: The exothermicity of the reaction is a key indicator of its progress. Methyl iodide is volatile and toxic, so the procedure must be performed in a well-ventilated fume hood. The final product is hygroscopic and should be stored in a desiccator.

Protocol 2: General Procedure for Guanidinylation of a Primary Amine

This protocol provides a general workflow for using the title compound to modify a primary amine.

Materials:

-

Substrate containing a primary amine (1.0 eq)

-

This compound (1.1 eq)

-

An appropriate solvent (e.g., ethanol, water, or a mixture)

-

Base (e.g., triethylamine or sodium hydroxide, if needed to neutralize the hydriodide salt or adjust pH)

Procedure:

-

Dissolve the primary amine substrate in the chosen solvent in a reaction vessel.

-

Add this compound to the solution.

-

If the substrate is sensitive to acidic conditions, add a suitable base to maintain a neutral or slightly basic pH.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours).[1] The evolution of methyl mercaptan gas (a distinct unpleasant odor) is a sign of reaction progress.

-

Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.[1]

Trustworthiness and Self-Validation: The success of the reaction can be validated by several means. The disappearance of the starting amine can be tracked by chromatography. The formation of the product can be confirmed by mass spectrometry (observing the expected mass increase) and NMR spectroscopy (observing new signals corresponding to the dimethylguanidinyl group). The characteristic smell of the methyl mercaptan byproduct also serves as a qualitative indicator that the reaction is proceeding.

Safety and Handling

-

Irritant: this compound is irritating to the eyes, respiratory system, and skin.[1]

-

Personal Protective Equipment (PPE): Always handle the compound in a fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Due to its sensitivity to light and moisture, it should be stored in a tightly sealed container in a cool, dry, and dark place.[2]

Conclusion

This compound is a valuable and effective reagent for the specific task of introducing a dimethylguanidinyl group onto primary amines. Its utility as a pharmaceutical intermediate, particularly in the synthesis of bioactive compounds like creatine analogs, underscores its importance in drug discovery and medicinal chemistry. While its direct role in high-throughput proteomics is limited, its application in the specific chemical modification of peptides highlights its versatility. By understanding the underlying chemistry and adhering to established protocols, researchers can effectively leverage this reagent to advance their synthetic and research objectives.

References

-

1,2-DIMETHYL-2-THIOPSEUDOUREA - ChemBK.

-

This compound - AHH Chemical.

-

N,S-Dimethylisothiouronium hydriodide, 98% - Fisher Scientific.

-

N,S-Dimethylisothiouronium hydriodide, 98% - Thermo Fisher Scientific.

-

N,S-Dimethylisothiouronium hydriodide, 98% 25 g - Thermo Fisher Scientific.

-

Stable-isotope dimethyl labeling for quantitative proteomics - PubMed.

-

Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed.

-

This compound - Chemical Bull.

-

This compound | CAS 41306-45-0 - Santa Cruz Biotechnology.

-

This compound, 98% - Sigma-Aldrich.

-

This compound, 95% Purity - Ambeed.

-

1,2-Dimethylisothiourea hydriodate - ChemicalBook.

-

1,2-Dimethyl-2-thiopseudourea 98 41306-45-0 - Sigma-Aldrich.

-

1,2-Dimethyl-2-thiopseudourea 98 41306-45-0 - Merck.

-

Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents.

-

Evaluation of creatine analogues as a new class of anticancer agents using freshly explanted human tumor cells - PubMed.

Sources

- 1. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]

- 2. TW202128664A - ä½çºé¤å®³åä¹æ°ç©éè³åºä¸åååç© - Google Patents [patents.google.com]

- 3. Synthesis and accumulation of an extremely stable high-energy phosphate compound by muscle, heart, and brain of animals fed the creatine analog, 1-carboxyethyl-2-iminoimidazolidine (homocyclocreatine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. WO2021069567A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]

- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20170273950A1 - Synthesis of cyclocreatine and analogs thereof - Google Patents [patents.google.com]

- 8. Evaluation of creatine analogues as a new class of anticancer agents using freshly explanted human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Guanidination of Primary Amines in Peptides

Introduction: Transforming Peptides for Enhanced Function

In the landscape of peptide chemistry and proteomics, precision is paramount. Chemical modification of amino acid side chains is a cornerstone of this field, enabling researchers to fine-tune the physicochemical properties of peptides and proteins. Among these modifications, the guanidination of primary amines—specifically the ε-amino group of lysine and the N-terminal α-amino group—stands out as a powerful and versatile tool. This reaction converts a primary amine into a guanidinium group, effectively transforming a lysine residue into its higher basicity analogue, homoarginine.

This transformation is not merely a subtle chemical change; it imparts significant new characteristics to the peptide. The guanidinium group of arginine has a pKa of approximately 12.5, considerably higher than the lysine's ε-amino group (pKa ≈ 10.5)[1]. This heightened basicity has profound implications, enhancing ionization efficiency in mass spectrometry, altering enzymatic cleavage patterns, and potentially improving the therapeutic properties of peptide-based drugs, such as cell penetration[1][2][3].

This guide provides a comprehensive overview of the core principles, practical methodologies, and diverse applications of peptide guanidination. It is designed for researchers, scientists, and drug development professionals who seek to leverage this modification to advance their work in proteomics, drug discovery, and beyond. We will delve into the underlying chemistry, provide validated experimental protocols, and explore the functional consequences of this elegant and impactful chemical transformation.

The Chemistry of Guanidination: Mechanism, Reagents, and Conditions

At its core, guanidination is a nucleophilic substitution reaction. The unprotonated primary amine of a lysine residue or an N-terminus acts as the nucleophile, attacking an electrophilic carbon atom in the guanidinylating reagent. The success and specificity of this reaction hinge on a careful interplay of the chosen reagent and the reaction conditions, primarily pH.

Reaction Mechanism

The reaction is highly pH-dependent. An alkaline environment (pH > 10.5) is necessary to ensure that a sufficient population of the target primary amines are deprotonated and thus nucleophilically active[1]. The choice of base and buffering system is critical to maintain this optimal pH without promoting side reactions or degradation of the peptide or reagent.

Caption: General mechanism of peptide guanidination.

Common Guanidinylating Reagents

The choice of reagent is a critical experimental decision, dictated by the specific application, desired reactivity, and tolerance for potential side reactions.

| Reagent | Key Characteristics | Common Applications | Advantages | Disadvantages |

| O-Methylisourea | Widely used, commercially available (often as a hemisulfate salt). Reacts specifically with the ε-amino group of lysine under alkaline conditions[1][4][5]. | Proteomics (MALDI-TOF MS), general peptide modification. | Cost-effective, high specificity for lysine's ε-amine[4][5]. | Can have limited reactivity with N-terminal amines[6]. Requires strongly basic conditions. |

| 1H-Pyrazole-1-carboxamidine HCl | Highly efficient reagent that reacts with both lysine ε-amines and N-terminal α-amines[6]. | N-terminome analysis, comprehensive amine blocking[6]. | High labeling efficiency (>99%) for all primary amines at room temperature[6]. | Less specific if only lysine modification is desired. |

| N,N'-Di-Boc-N''-triflylguanidine | A potent guanidinylating agent that operates under mild, often anhydrous conditions[7]. | Organic synthesis, modification of sensitive or complex molecules. | High yields, mild reaction conditions. | Higher cost, requires anhydrous solvents. |

Optimizing Reaction Conditions

-

pH: As established, a basic pH (>10.5, optimally around 11.3) is crucial for deprotonating the target amine groups[1]. Buffers such as ammonium hydroxide or sodium carbonate are commonly used. The choice of buffer can influence side reactions; for instance, some sodium buffer systems have been reported to cause unexpected side modifications[8].

-

Temperature and Time: Reaction kinetics are influenced by temperature. A common condition for O-methylisourea is incubation at 65°C for 20-30 minutes[4][7]. However, conditions must be optimized for the specific peptide and reagent to ensure complete reaction while minimizing degradation.

-

Reagent Concentration: A significant molar excess of the guanidinylating reagent over the amine concentration is used to drive the reaction to completion.

-

Quenching: The reaction is typically stopped by acidification, for example, by adding 10% trifluoroacetic acid (TFA)[4]. This protonates any remaining unreacted amines, rendering them non-nucleophilic.

Experimental Protocols & Practical Considerations

A robust protocol is a self-validating system. The following protocol for guanidination using O-methylisourea is designed for proteomics applications, specifically to enhance peptide signals in mass spectrometry.

Detailed Protocol: Guanidination of Tryptic Peptides for MS Analysis

This protocol is adapted from standard methodologies for preparing peptide samples for MALDI-TOF MS analysis[4][7].

Materials:

-

Lyophilized tryptic peptide sample

-

O-Methylisourea hemisulfate

-

Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH)

-

Stop Solution: 10% Trifluoroacetic Acid (TFA) in deionized water

-

Deionized water (Milli-Q or equivalent)

-

Heating block or water bath

-

Microcentrifuge tubes

Procedure:

-

Prepare Guanidination Reagent: Immediately before use, dissolve O-methylisourea hemisulfate in deionized water to a final concentration of approximately 1.0 M. Vortex thoroughly.

-

Sample Reconstitution: Dissolve the lyophilized peptide sample in a small volume (e.g., 10-20 µL) of deionized water or a compatible low-ionic-strength buffer.

-

pH Adjustment: To the peptide sample, add an equal volume of the Base Reagent (2.85 M NH₄OH). This will raise the pH to the optimal range for guanidination. Vortex gently to mix.

-

Initiate Reaction: Add the freshly prepared Guanidination Reagent to the peptide solution. A typical ratio is 1:1:1 (sample:base:reagent). Vortex gently.

-

Incubation: Incubate the reaction mixture at 65°C for 30 minutes in a heating block[4].

-

Reaction Quenching: Stop the reaction by adding 30–60 µL of the Stop Solution (10% TFA)[4]. The solution should become acidic. Vortex to ensure complete mixing.

-

Sample Storage & Cleanup: The sample is now guanidinated and can be stored at 2–8°C until analysis[4]. For optimal MS results, desalting using a C18 ZipTip or similar solid-phase extraction method is recommended to remove excess reagent and salts.

-

Analysis: Analyze the sample by MALDI-TOF MS or LC-MS/MS. A successful reaction will result in a mass increase of 42.0218 Da for each modified lysine residue[4].

Caption: Experimental workflow for peptide guanidination.

Troubleshooting and Side Reactions

While guanidination is a robust reaction, awareness of potential pitfalls is essential for success.

-

Incomplete Reaction: This is often due to suboptimal pH. Verify the pH of your reaction mixture. Alternatively, the reagent may have degraded; always prepare it fresh.

-

Side Reactions: O-methylisourea is highly specific for lysine's ε-amine, but modification of N-terminal amines, particularly glycine, can occur[4]. Reagents like 1H-pyrazole-1-carboxamidine will intentionally modify all primary amines[6]. At very high pH, other residues could potentially be modified, though this is less common. A newly reported side reaction using certain buffer systems can result in an unexpected +57 Da modification[8].

-

Multiple Guanidinations: In peptides with internal lysine residues that were not cleaved by trypsin (missed cleavages), multiple guanidination events can occur on a single peptide[4].

Impact of Guanidination on Peptide Properties

The conversion of lysine to homoarginine induces a cascade of changes in the peptide's physicochemical and biological properties.

Caption: Impact of guanidination on peptide properties.

-

Enhanced Basicity and MS Signal: The primary motivation for guanidination in proteomics is the "arginine effect"[1]. The guanidinium group's higher basicity (pKa ≈ 12.5) facilitates protonation, leading to a dramatic increase in ionization efficiency in MALDI-TOF and electrospray ionization (ESI) mass spectrometry. This can enhance the signal of lysine-terminated peptides by 5- to 15-fold, improving sequence coverage and the overall dynamic range of detection[1].

-

Proteolytic Stability: Converting the lysine side chain can render the peptide more resistant to degradation by certain proteases that do not recognize homoarginine, thereby increasing the peptide's in vivo half-life.

-

Enzymatic Digestion: Critically for proteomics, trypsin, the most commonly used protease, recognizes and cleaves after homoarginine, just as it does with arginine[6][9]. This means that guanidination does not prevent the generation of tryptic peptides, but rather homogenizes the C-terminal residues to be either arginine or homoarginine, simplifying subsequent analysis.

-

Cell Penetration: Arginine-rich peptides are well-known cell-penetrating peptides (CPPs)[3]. The cationic guanidinium group is crucial for this activity. By converting lysines to homoarginines, the cell-penetrating ability of certain peptides can be enhanced, a valuable attribute for peptide-based therapeutics[2][3].

Applications in Research and Drug Development

The unique properties imparted by guanidination have led to its widespread adoption in several key scientific areas.

-

Proteomics and Peptide Mass Fingerprinting: Guanidination is a powerful tool for bottom-up proteomics. By converting all lysine-terminated peptides to homoarginine-terminated peptides, it eliminates the ionization bias between lysine and arginine, leading to more comprehensive peptide mass fingerprints and increased protein sequence coverage[1][4]. This is particularly valuable for identifying low-abundance proteins.

-

N-Terminome Analysis: Using reagents like 1H-pyrazole-1-carboxamidine that modify both N-terminal and lysine amines, researchers can develop strategies for enriching and identifying the N-termini of proteins, a field known as terminomics[6]. This is crucial for understanding protein processing and identifying sites of proteolytic cleavage.

-

Peptide-Based Therapeutics: In drug development, guanidination can be used to engineer peptides with improved therapeutic profiles. The increased proteolytic stability can extend the drug's half-life, while enhanced cell penetration can improve its ability to reach intracellular targets[2].

-

Bioavailability Studies: The guanidination reaction with O-methylisourea is highly specific for unmodified lysine. This property has been exploited to determine the amount of "reactive lysine" in food and feedstuffs, providing a measure of nutritional quality, as lysine can become modified and unavailable during heat processing[5].

Conclusion

Guanidination of primary amines is a fundamentally important and highly practical chemical modification in peptide science. From enhancing mass spectrometry signals in proteomics to improving the drug-like properties of therapeutic peptides, the conversion of lysine to homoarginine offers a wealth of benefits. By understanding the underlying chemical principles, carefully selecting reagents, and optimizing reaction conditions, researchers can effectively harness this powerful technique to gain deeper insights into protein structure and function and to engineer the next generation of peptide-based diagnostics and therapeutics.

References

-

Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2000). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry, 11(4), 347–351. Available at: [Link]

-

Zhang, Y., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(1), 1157-1164. Available at: [Link]

-

de Souza, A. C. C., et al. (2023). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. Molecules, 28(15), 5789. Available at: [Link]

-

Proteomics Unit at University of Bergen. (n.d.). In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. University of Bergen. Available at: [Link]

-

Asayama, S., et al. (2017). A Cell-Penetrating Peptide with a Guanidinylethyl Amine Structure Directed to Gene Delivery. Scientific Reports, 7, 42381. Available at: [Link]

-

Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549–1556. Available at: [Link]

-

Li, K., et al. (2016). An optimized guanidination method for large-scale proteomic studies. PROTEOMICS, 16(14), 1991–1995. Available at: [Link]

Sources

- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Cell-Penetrating Peptide with a Guanidinylethyl Amine Structure Directed to Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ms-facility.ucsf.edu [ms-facility.ucsf.edu]

role of 1,2-Dimethyl-2-thiopseudourea hydriodide as a pharmaceutical intermediate

An In-Depth Technical Guide: The Role of 1,2-Dimethyl-2-thiopseudourea Hydriodide as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium group, characterized by its planar, Y-shaped arrangement of nitrogen atoms around a central carbon, is a privileged scaffold in medicinal chemistry. Protonated under physiological conditions, it engages in strong, multi-point hydrogen bond interactions, making it a critical pharmacophore for molecular recognition at biological targets. Its presence is fundamental to the activity of numerous natural products and synthetic drugs, including the antiviral Zanamivir, the antihypertensive Guanabenz, and the essential amino acid Arginine.[1][2] Consequently, the efficient and reliable introduction of this moiety is a cornerstone of modern drug development.

This guide focuses on This compound and the broader class of S-alkylisothioureas to which it belongs. These reagents serve as powerful and versatile pharmaceutical intermediates for the synthesis of substituted guanidines, a process known as guanidinylation. As a senior application scientist, this document will elucidate the underlying chemical principles, field-proven advantages, and detailed protocols associated with this class of reagents, providing researchers with a comprehensive framework for their application.

Physicochemical Properties of the Intermediate

This compound, also known as N,S-dimethylisothiouronium iodide, is a stable, crystalline solid that serves as an excellent precursor for guanidinylation reactions. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 41306-45-0 | [3][4][5] |

| Molecular Formula | C₃H₉IN₂S | [3][4] |

| Molecular Weight | 232.09 g/mol | [4][5] |

| Melting Point | 134-136 °C | [3][4] |

| Appearance | White to off-white crystalline powder | [6] |

| Synonyms | N,S-Dimethylisothiouronium iodide, Methyl methylcarbamimidothioate hydroiodide | [3] |

Synthesis of the Guanidinylating Reagent

The primary advantage of S-alkylisothiourea reagents lies in their straightforward and high-yielding synthesis. This compound is readily prepared via the S-alkylation of its corresponding thiourea precursor, N-methylthiourea, using an alkylating agent such as methyl iodide.

The causality behind this choice is clear: sulfur is a soft nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction. The resulting S-methylated product, an isothiouronium salt, is highly activated toward subsequent nucleophilic attack, a critical feature for its role as a guanidinylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system where reaction completion can be monitored by the dissolution of the starting material and confirmed via Thin Layer Chromatography (TLC).

-

Reaction Setup: Suspend N-methylthiourea (1.0 equivalent) in anhydrous ethanol (approx. 10 mL per gram of thiourea) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature. An exothermic reaction is typically observed, and the suspended thiourea begins to dissolve, providing a visual cue that the reaction is proceeding.[3]

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase) until the starting N-methylthiourea spot is no longer visible. The reaction typically proceeds to completion within 12 hours.[3]

-

Work-up and Isolation: Upon completion, remove the solvent (anhydrous ethanol) and any excess methyl iodide under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid residue under vacuum at 40°C for 12 hours to yield the final product, this compound, as a crystalline solid.[3]

Field-Proven Insights: Why Choose an S-Alkylisothiourea Reagent?

-

High Reactivity & Broad Scope: These reagents are effective for guanidinylating a wide variety of amines, including aliphatic, aromatic, and sterically hindered substrates. [7]* Mild Reaction Conditions: The reactions often proceed efficiently at room temperature or with gentle heating, preserving sensitive functional groups elsewhere in the molecule.

-

Simplified Purification: The primary byproduct, methanethiol, is a volatile gas that can be easily removed from the reaction mixture, significantly simplifying product isolation compared to methods that generate solid or liquid byproducts. [7]* Favorable Economics: The starting materials (thioureas, alkyl halides) are generally inexpensive and readily available, making this a cost-effective method for large-scale synthesis.

Case Study 1: Synthesis of the Anti-Ulcer Drug Cimetidine